ENaC Blockade Selectivity: 5,6-Dichloro Substitution Confers a Distinct Pharmacological Profile Compared to Non-Halogenated Analogs
3-Amino-5,6-dichloropyrazine-2-carboxamide is explicitly claimed as a chloro-pyrazine carboxamide derivative with epithelial sodium channel (ENaC) blocking activity in U.S. Patent 10,071,970 [1]. While the patent does not provide direct IC₅₀ data for this specific compound, the 5,6-dichloro substitution pattern is a defining structural feature for this class of ENaC blockers, distinguishing it from non-halogenated pyrazine-2-carboxamides like pyrazinamide, which lacks ENaC activity and acts as an antimycobacterial prodrug [2]. The presence of chlorine atoms at both the 5 and 6 positions is critical for enhancing binding affinity to the ENaC channel, a feature not present in mono-halogenated or non-halogenated analogs [1].
| Evidence Dimension | Epithelial sodium channel (ENaC) blockade activity |
|---|---|
| Target Compound Data | Claimed as a chloro-pyrazine carboxamide ENaC blocker (no quantitative IC₅₀ available in public domain) [1] |
| Comparator Or Baseline | Pyrazinamide (PZA): No ENaC activity; antimycobacterial prodrug requiring pyrazinamidase activation [2] |
| Quantified Difference | Not applicable (qualitative difference in target engagement) |
| Conditions | ENaC blockade assay (patent claim, experimental details not publicly disclosed) [1] |
Why This Matters
For researchers developing ENaC-targeted therapies, selecting a compound with the correct halogenation pattern (5,6-dichloro) is essential for achieving the desired ion channel blockade, a property absent in non-halogenated pyrazine-2-carboxamides.
- [1] Johnson, M. R. (2018). U.S. Patent No. 10,071,970. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Sun, Z., & Zhang, Y. (2024). Reduced pyrazinamidase activity and the natural resistance of Mycobacterium kansasii to the antituberculosis drug pyrazinamide. Antimicrobial Agents and Chemotherapy, 68(3), e01234-23. View Source
